Rhodium(III) oxide

Übersicht

Beschreibung

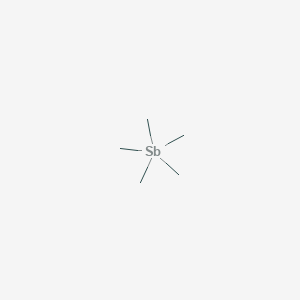

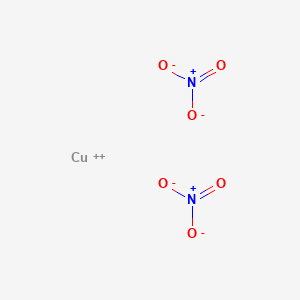

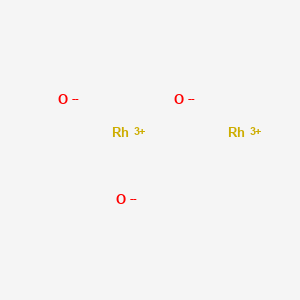

Rhodium(III) oxide (Rh2O3) is an inorganic compound of rhodium and oxygen. It is a yellowish-orange powder that is insoluble in water and organic solvents. This compound is a rare earth element and is used in a variety of industrial applications. It is also used in scientific research as a catalyst for various reactions.

Wissenschaftliche Forschungsanwendungen

Nanoparticle Production and Phytochemical Applications : Rh2O3 nanoparticles can be produced using ultrasonic waves and linoleic acid as a capping agent. These nanoparticles exhibit spherical shapes and are studied for their phytochemical characteristics and structural properties (Heidari & Brown, 2015).

Cancer Research : Rh2O3 nanoparticles have been investigated for their potential applications in cancer prevention, prognosis, diagnosis, imaging, screening, treatment, and management, particularly under synchrotron and synchrocyclotron radiations (Heidari et al., 2022).

Catalysis : Rhodium(III) catalysis is used in the functionalization of C-H bonds leading to the formation of various bonds such as C-C, C-N, and C-O. This catalysis is significant for step-economic synthesis from readily available materials (Song, Wang, & Li, 2012).

Electrochemical Applications : Studies on the electrochemical behavior of Rh2O3 reveal insights into metal-support interactions and have implications for catalysis and redox reactions. Such studies provide valuable information for various industrial and scientific applications (Aleksenko et al., 2003).

Chemiluminescence and Analytical Applications : Rh2O3 has been explored for its catalytic effect on the chemiluminescence of luminol, offering potential for analytical applications in detecting rhodium(III) in various mediums (Imdadullah, Fujiwara, & Kumamaru, 1994).

Extraction and Recovery : The extraction of Rh(III) from nitric acid solutions using hydrophobic ionic liquids and its implications for recovering rhodium from spent nuclear fuel highlight another significant application area (Bell & Ikeda, 2012).

Wirkmechanismus

- Structurally, it exists in two major forms:

- Its mode of action likely involves surface interactions with other molecules, such as:

- Catalytic Reactions : Rhodium oxides act as catalysts for hydroformylation of alkenes, N₂O production from NO, and the hydrogenation of CO .

- Electrochromic Behavior : Rhodium oxide films exhibit reversible color changes (yellow ↔ dark green or yellow ↔ brown-purple) in KOH solutions upon applying voltage . These properties make them useful in electrochromic devices.

Mode of Action

Result of Action

Safety and Hazards

Rhodium(III) oxide may intensify fire and is considered an oxidizer . It can cause skin irritation and serious eye irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

Zukünftige Richtungen

Despite the clear potential and proven applications of Rhodium(III) oxide, there remain significant challenges to its widespread use. One of the most prominent is the high cost of rhodium, which is one of the rarest elements on Earth . This scarcity makes the large-scale use of this compound prohibitively expensive for many potential applications .

Biochemische Analyse

Biochemical Properties

Rhodium(III) oxide can be used as a catalyst in various organic reactions . It has been reported to have an effect on the stop growth of cancer cells, tissues, and tumors under synchrotron and synchrocyclotron radiations

Cellular Effects

This compound has been reported to have an effect on the stop growth of cancer cells, tissues, and tumors under synchrotron and synchrocyclotron radiations

Molecular Mechanism

It is known that this compound can be used as a catalyst in various organic reactions .

Eigenschaften

IUPAC Name |

oxygen(2-);rhodium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.2Rh/q3*-2;2*+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBBXDTCPEWHXKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Rh+3].[Rh+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Rh2O3, O3Rh2 | |

| Record name | Rhodium(III) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Rhodium(III)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276468 | |

| Record name | Rhodium oxide (Rh2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.809 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Grey solid; [HSDB] Yellow hygroscopic powder; Insoluble in water; [Alfa Aesar MSDS] | |

| Record name | Rhodium(III) oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18768 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

12036-35-0 | |

| Record name | Rhodium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodium oxide (Rh2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rhodium oxide (Rh2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dirhodium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RHODIUM OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PYI3777JI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(8S,9S,10R,13S,14S,17S)-3,3-dihydroxy-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B82063.png)